molecular formula C23H29BrN2O5 B3939225 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate

1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate

Cat. No. B3939225
M. Wt: 493.4 g/mol
InChI Key: NQLMMSRZCGJVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate (BMEB) is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cancer research, and infectious diseases. In neuroscience, 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has shown promising results as a potential treatment for depression and anxiety disorders. In cancer research, 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been found to have anti-tumor properties and can inhibit the growth of cancer cells. In infectious diseases, 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been studied for its potential use as an antiviral and antibacterial agent.

Mechanism of Action

The exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate is not fully understood. However, it has been suggested that 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate may act on various molecular targets, including neurotransmitter receptors, ion channels, and enzymes. 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been found to modulate the activity of serotonin and dopamine receptors, which are involved in mood regulation. 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been found to have various biochemical and physiological effects. In animal studies, 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been shown to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been shown to have antibacterial and antiviral properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate in lab experiments is its high potency and selectivity. 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been found to have a high affinity for certain molecular targets, which makes it a useful tool for studying the function of these targets. However, one of the limitations of using 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate is its potential toxicity. 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate has been found to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate. One area of interest is the development of 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate-based drugs for the treatment of depression and anxiety disorders. Another area of interest is the use of 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate as a potential chemotherapy agent for the treatment of cancer. Additionally, further research is needed to understand the exact mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(4-ethylbenzyl)piperazine oxalate and its potential toxicity in vivo.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN2O.C2H2O4/c1-3-17-4-6-18(7-5-17)15-23-10-12-24(13-11-23)16-19-8-9-21(25-2)20(22)14-19;3-1(4)2(5)6/h4-9,14H,3,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLMMSRZCGJVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=C(C=C3)OC)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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